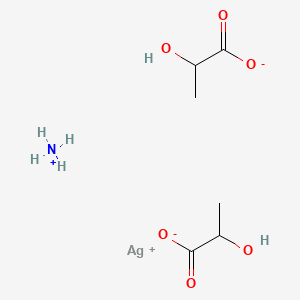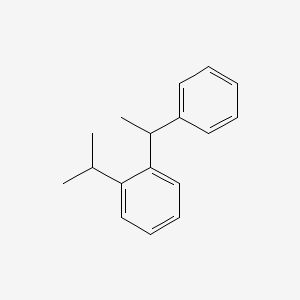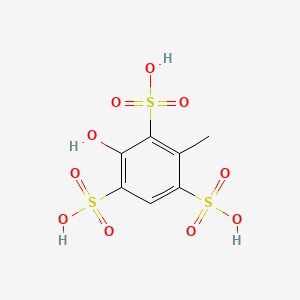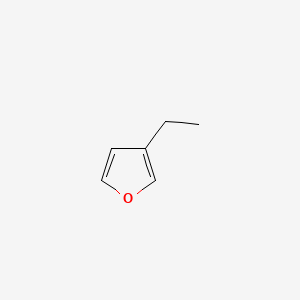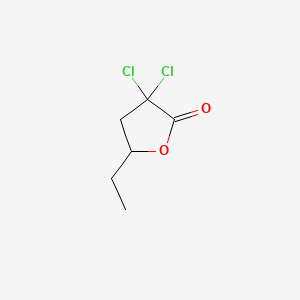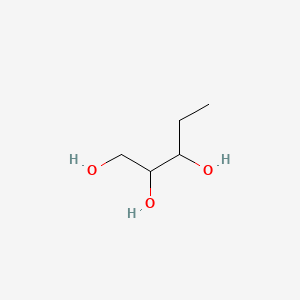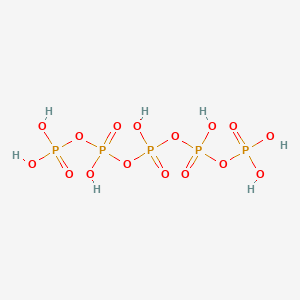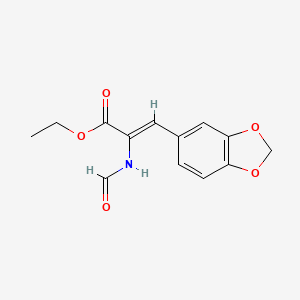
Ethyl 2-formamido (dioxo-phenyl) acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-formamido (dioxo-phenyl) acrylate is a chemical compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound is characterized by the presence of an ethyl ester group, a formamido group, and a dioxo-phenyl group attached to an acrylate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-formamido (dioxo-phenyl) acrylate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions. These methods utilize similar reagents and conditions as the laboratory synthesis but are optimized for higher yields and efficiency. Continuous flow processes may also be employed to enhance the safety and scalability of the production .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-formamido (dioxo-phenyl) acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the acrylate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxo derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted acrylates and phenyl derivatives .
Applications De Recherche Scientifique
Ethyl 2-formamido (dioxo-phenyl) acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of functional polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 2-formamido (dioxo-phenyl) acrylate involves its interaction with molecular targets such as enzymes and receptors. The formamido group can form hydrogen bonds with active sites, while the acrylate moiety can participate in covalent bonding with nucleophilic residues. These interactions can modulate biological pathways and exert therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-nitrophenylacrylate: A precursor in the synthesis of ethyl 2-formamido (dioxo-phenyl) acrylate.
Phenyl acrylamide: Shares the acrylate backbone but differs in the substituents attached to the phenyl ring.
Indole derivatives: Contain similar aromatic structures and exhibit diverse biological activities
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
136986-57-7 |
|---|---|
Formule moléculaire |
C13H13NO5 |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
ethyl (Z)-3-(1,3-benzodioxol-5-yl)-2-formamidoprop-2-enoate |
InChI |
InChI=1S/C13H13NO5/c1-2-17-13(16)10(14-7-15)5-9-3-4-11-12(6-9)19-8-18-11/h3-7H,2,8H2,1H3,(H,14,15)/b10-5- |
Clé InChI |
RTDBZJACGBEUOI-YHYXMXQVSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/NC=O |
SMILES canonique |
CCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



